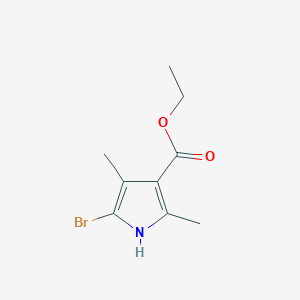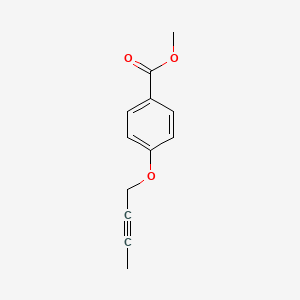
2-(4-methylimidazol-1-yl)-1,3-thiazole-5-carbaldehyde
Descripción general
Descripción
2-(4-Methyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains both imidazole and thiazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and thiazole moieties in its structure imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylimidazol-1-yl)-1,3-thiazole-5-carbaldehyde typically involves the reaction of 4-methylimidazole with a thiazole derivative under specific conditions. One common method involves the use of a formylation reaction to introduce the aldehyde group at the 5-position of the thiazole ring. The reaction conditions often include the use of a formylating agent such as Vilsmeier-Haack reagent, which is a combination of DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole and thiazole rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: 2-(4-Methyl-1H-imidazol-1-yl)-1,3-thiazole-5-carboxylic acid.
Reduction: 2-(4-Methyl-1H-imidazol-1-yl)-1,3-thiazole-5-methanol.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-(4-Methyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(4-methylimidazol-1-yl)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
- Methyl 4-(1H-imidazol-1-yl)benzoate
- Indole derivatives bearing imidazole moieties
Uniqueness
2-(4-Methyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde is unique due to the combination of imidazole and thiazole rings in its structure This dual-ring system imparts distinct chemical reactivity and biological activity compared to compounds with only one of these rings
Propiedades
Fórmula molecular |
C8H7N3OS |
|---|---|
Peso molecular |
193.23 g/mol |
Nombre IUPAC |
2-(4-methylimidazol-1-yl)-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C8H7N3OS/c1-6-3-11(5-10-6)8-9-2-7(4-12)13-8/h2-5H,1H3 |
Clave InChI |
POVRJUDHQUIBST-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C=N1)C2=NC=C(S2)C=O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3,4-Dimethoxyphenylamino)-methyl]-benzoic Acid](/img/structure/B8496198.png)



![1-[1-(2,2-Diethoxyethyl)cyclohexyl]methanamine](/img/structure/B8496226.png)

![tert-Butyl N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]carbamate](/img/structure/B8496244.png)





